molecular formula C23H29N5O5 B2430305 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-acetamidophenyl)acetamide CAS No. 921462-07-9

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-acetamidophenyl)acetamide

Cat. No.: B2430305
CAS No.: 921462-07-9
M. Wt: 455.515
InChI Key: GSGVNMSEIXEIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-acetamidophenyl)acetamide is a useful research compound. Its molecular formula is C23H29N5O5 and its molecular weight is 455.515. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety have been reported to target enzymes like acetylcholinesterase .

Mode of Action

Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase . They bind to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.

Biochemical Pathways

If this compound acts as an acetylcholinesterase inhibitor like its similar compounds , it would affect the cholinergic system by preventing the breakdown of acetylcholine, thereby increasing the amount and duration of action of this neurotransmitter.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O5/c1-16(29)24-18-5-4-6-19(11-18)25-23(32)15-28-14-22(33-3)21(31)12-20(28)13-26-7-9-27(10-8-26)17(2)30/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,24,29)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGVNMSEIXEIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.